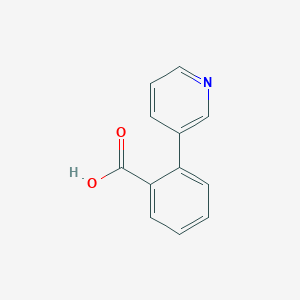

2-(Pyridin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

2-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGNPLUCFXKUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375187 | |

| Record name | 2-(Pyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134363-45-4 | |

| Record name | 2-(Pyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Pyridin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)benzoic acid, a biphenyl-like heterocyclic compound, is a molecule of interest in medicinal chemistry and materials science. Its structural motif, featuring a benzoic acid moiety linked to a pyridine ring, imparts a unique combination of acidic and basic functionalities, influencing its physicochemical properties and potential biological interactions. This technical guide provides a comprehensive overview of the known physical properties of this compound, including experimental and computed data. Detailed methodologies for the determination of these properties are also presented to aid in further research and application.

Core Physical and Chemical Properties

The fundamental identifiers and computed properties of this compound are summarized below. These values provide a foundational understanding of the molecule's size, shape, and electronic characteristics.

| Property | Value | Source |

| IUPAC Name | 2-pyridin-3-ylbenzoic acid | PubChem[1] |

| CAS Number | 134363-45-4 | PubChem[1] |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |

| Molecular Weight | 199.21 g/mol | PubChem[1] |

| Exact Mass | 199.063328530 Da | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |

| Complexity | 230 | PubChem[1] |

Experimentally Determined and Calculated Physical Properties

This section details key physical properties that are crucial for the handling, formulation, and development of this compound.

Melting Point

The melting point is a critical indicator of purity and is essential for various stages of drug development, including formulation and stability studies.

| Property | Value | Method | Source |

| Melting Point | 185 °C | Experimental | chemBlink[2] |

Boiling Point

| Property | Value | Method |

| Boiling Point | 409.0±28.0 °C | Predicted |

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities.

| Property | Value | Conditions | Method | Source |

| Solubility | 2.2 g/L | 25 °C | Calculated | chemBlink[2] |

The solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic pyridine ring. It is likely to exhibit higher solubility in both acidic and basic aqueous solutions compared to neutral pH. It is also expected to be soluble in various organic solvents.[3][4][5][6]

Acidity Constant (pKa)

| Property | Value | Method |

| pKa (acidic) | ~4-5 | Predicted (based on benzoic acid, pKa ≈ 4.20)[7][8] |

| pKa (basic) | ~5 | Predicted (based on pyridinium ion, pKa ≈ 5.25)[7] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While a complete set of experimental spectra for this specific isomer is not widely published, representative data for related compounds and general expectations are described below.

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons in the range of 7-9 ppm. A broad singlet for the carboxylic acid proton downfield (>10 ppm). |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A signal for the carboxylic carbon around 165-175 ppm. |

| FTIR | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (approx. 1400-1600 cm⁻¹).[9] |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 199. Fragmentation patterns corresponding to the loss of COOH (m/z = 154) and other fragments of the pyridine and benzene rings.[10] |

Experimental Protocols

This section outlines detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially. Once the approximate melting range is observed, the measurement is repeated with a fresh sample, and the temperature is increased slowly (1-2 °C/min) as it approaches the expected melting point. The temperatures at which the first liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

-

Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), flasks, a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

-

Apparatus: A pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.

-

Reagents: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), and a solution of this compound of known concentration.

-

Procedure:

-

A known volume of the this compound solution is placed in a beaker with the pH electrode and stirrer.

-

The solution is titrated with the standardized NaOH solution, and the pH is recorded after each addition of titrant.

-

To determine the pKa of the pyridinium ion, a separate titration is performed with the standardized HCl solution.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Signaling Pathway Context: Potential as a Kinase Inhibitor Intermediate

While no specific signaling pathways directly involving this compound are extensively documented, its structural motifs are present in numerous kinase inhibitors. For instance, the aminopyrimidine scaffold, which can be synthesized from pyridinylbenzoic acid derivatives, is a common core in many tyrosine kinase inhibitors used in cancer therapy. The diagram below illustrates a generalized signaling pathway where such inhibitors act.

References

- 1. This compound | C12H9NO2 | CID 2760505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 134363-45-4, 2-(3-Pyridyl)benzoic acid - chemBlink [chemblink.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. global.oup.com [global.oup.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(Pyridin-3-yl)benzoic acid chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)benzoic acid is a bi-aryl carboxylic acid derivative featuring a benzoic acid moiety substituted with a pyridine ring. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its structural motifs that allow for diverse chemical interactions. Its importance is underscored by its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthesis of this compound.

Chemical Structure and Properties

This compound possesses a molecular structure where a pyridine ring is connected to a benzoic acid at the 2-position of the benzene ring. This arrangement allows for potential intramolecular interactions and provides multiple sites for further chemical modifications.

Chemical Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 134363-45-4[1]

-

Molecular Formula: C₁₂H₉NO₂[1]

-

SMILES: C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O[1]

-

InChI: InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15)[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 199.21 g/mol | [1] |

| Monoisotopic Mass | 199.063328530 Da | [1] |

| Purity | ≥95% | [2] |

| Appearance | White to off-white solid | |

| Storage | Room temperature | [2] |

Chemical Analysis

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[4]

-

A strong C=O stretching vibration for the carbonyl group, usually appearing around 1700 cm⁻¹.[4]

-

C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 199. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings. The base peak in the mass spectrum of benzoic acid itself is typically the [C₆H₅CO]⁺ fragment at m/z 105.[5]

Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling

This method involves the reaction of a boronic acid or its ester with a halide in the presence of a palladium catalyst and a base.

General Protocol:

-

Reactants:

-

2-Bromobenzoic acid (or a corresponding ester)

-

Pyridine-3-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

-

Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid, pyridine-3-boronic acid, and the base. b. Add the solvent, followed by the palladium catalyst. c. Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS). d. After cooling to room temperature, the reaction mixture is typically subjected to an aqueous workup. This may involve acidification to protonate the carboxylate, followed by extraction with an organic solvent. e. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. f. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

A general workflow for the Suzuki-Miyaura coupling is depicted below.

Biological Activity and Applications

While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, its structural components are present in numerous biologically active molecules. Pyridine and benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[6]

The structural motif of 2-arylpyridines is a common feature in many pharmaceutical compounds. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates. Its carboxylic acid functionality allows for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of pyridinyl-benzoic acids are investigated as potential enzyme inhibitors.

A logical workflow for the preliminary biological evaluation of a compound like this compound is illustrated below.

Conclusion

This compound is a versatile chemical compound with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical structure, analytical characterization, and a general protocol for its synthesis via the Suzuki-Miyaura coupling reaction. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ijarsct.co.in [ijarsct.co.in]

In-Depth Technical Guide: 2-(Pyridin-3-yl)benzoic acid (CAS: 134363-45-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)benzoic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery, particularly in the burgeoning field of protein degradation.

Core Chemical and Physical Data

This compound is a biaryl compound consisting of a benzoic acid moiety substituted with a pyridine ring at the 2-position. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 134363-45-4 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid (typical) | Commercially available |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature | [2] |

A search of publicly available data did not yield experimentally determined physical properties such as melting point, boiling point, or detailed solubility. However, computed properties are available.

| Computed Property | Value | Source |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 50.2 Ų | [1] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively reported in peer-reviewed literature, the structure lends itself to a standard palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is a robust and widely used strategy for the formation of carbon-carbon bonds between aryl and/or heteroaryl moieties.

A plausible and commonly employed synthetic route would involve the coupling of a pyridine-containing boronic acid or ester with a halogenated benzoic acid derivative.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how this compound could be synthesized in a laboratory setting.

Reaction Scheme:

Caption: Plausible Suzuki-Miyaura coupling for synthesis.

Materials:

-

3-Pyridylboronic acid

-

2-Bromobenzoic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene and Water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The flask is evacuated and backfilled with an inert gas three times.

-

A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added.

-

The reaction mixture is heated to reflux (typically 80-110 °C) and stirred vigorously.

-

The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield this compound.

Biological Activity and Potential Applications

As of the latest available information, there is no specific, quantitative biological data (e.g., IC50, Ki) for this compound in the public domain. However, its classification as a "Protein Degrader Building Block" by some chemical suppliers provides a strong indication of its intended use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecules for targeted protein degradation.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The general structure of a PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

Given its structure, this compound could serve as a precursor to either the target-binding ligand or the E3 ligase-binding ligand, or as a component of the linker. The pyridine and carboxylic acid moieties offer versatile handles for further chemical modification.

Potential Workflow in PROTAC Development

The following diagram illustrates a conceptual workflow for the utilization of this compound in the development of a PROTAC.

Caption: Conceptual workflow for PROTAC development.

Safety and Handling

Based on available GHS information, this compound should be handled with care in a laboratory setting.

Hazard Statements:

-

May be harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Researchers should always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

References

Spectroscopic Profile of 2-(Pyridin-3-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(Pyridin-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, outlines relevant experimental protocols, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific molecule, predicted values from standard spectroscopic databases and computational models are included for completeness and are duly noted.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.60 | s | H on Pyridine Ring (adjacent to N) |

| ~8.50 | d | H on Pyridine Ring |

| ~7.90 | d | H on Pyridine Ring |

| ~7.80 | d | H on Benzoic Acid Ring |

| ~7.60 | t | H on Benzoic Acid Ring |

| ~7.50 | t | H on Benzoic Acid Ring |

| ~7.40 | m | H on Pyridine Ring |

| ~10.50 | br s | COOH |

Solvent: DMSO-d₆ s: singlet, d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | COOH |

| ~150.0 | C on Pyridine Ring (adjacent to N) |

| ~148.0 | C on Pyridine Ring (adjacent to N) |

| ~140.0 | C on Benzoic Acid Ring (attached to Pyridine) |

| ~138.0 | C on Pyridine Ring |

| ~133.0 | C on Benzoic Acid Ring |

| ~131.0 | C on Benzoic Acid Ring |

| ~130.0 | C on Benzoic Acid Ring |

| ~129.0 | C on Benzoic Acid Ring |

| ~124.0 | C on Pyridine Ring |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted & Typical Ranges)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic Rings) |

| ~1300 | Medium | C-O stretch / O-H bend |

| ~900-650 | Medium-Strong | C-H bend (Aromatic, out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 199.06 | [M]⁺ (Molecular Ion) |

| 182.06 | [M-OH]⁺ |

| 154.06 | [M-COOH]⁺ |

| 127.05 | [M-C₆H₄COOH]⁺ |

| 78.04 | [C₅H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Navigating the Solubility of 2-(Pyridin-3-yl)benzoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Pyridin-3-yl)benzoic acid in organic solvents, a critical parameter for its application in research and drug development. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It offers detailed experimental protocols, discusses computational prediction methods, and presents solubility data for the structurally related compound, benzoic acid, as a practical reference. This guide is intended to equip researchers with the necessary tools and information to effectively work with this compound in various solvent systems.

Introduction

This compound is a bifunctional molecule incorporating both a pyridine ring and a benzoic acid moiety. This unique structure imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is fundamental for various applications, including reaction optimization, purification, formulation development, and biological screening.

Currently, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, focuses on providing the methodologies and contextual data necessary for researchers to determine and estimate its solubility.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a quantitative analysis of the saturated solution.

Shake-Flask Method: A Detailed Protocol

The shake-flask method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker with a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are powerful tools for this purpose. These methods utilize molecular descriptors derived from the chemical structure to predict physical properties like solubility. While a detailed exposition of these methods is beyond the scope of this guide, researchers can leverage various software packages and online platforms that implement these predictive models.

Reference Data: Solubility of Benzoic Acid

As a structurally similar and extensively studied compound, the solubility of benzoic acid in various organic solvents can provide a valuable point of reference. The presence of the pyridine ring in this compound will influence its polarity and hydrogen bonding capabilities, likely leading to different solubility profiles compared to benzoic acid. However, the general trends in solubility across different solvent classes can offer useful insights.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 23 | 71.5[1] |

| Ethanol | 19.2 | 52.4[1] |

| Acetone | 20 | 54.2[1] |

| Ethyl Acetate | 25 | - |

| Dichloromethane | 25 | - |

| Toluene | 25 | - |

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet prevalent in the public domain, this guide provides researchers with the necessary tools to address this data gap. The detailed experimental protocol for the shake-flask method offers a reliable means of determining solubility, and the discussion on predictive methods provides an alternative approach for estimation. The inclusion of solubility data for benzoic acid serves as a useful benchmark. By utilizing the information and methodologies presented herein, researchers can confidently navigate the challenges associated with the solubility of this compound in their scientific endeavors.

References

Stability and Storage of 2-(Pyridin-3-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Pyridin-3-yl)benzoic acid. Given the absence of extensive publicly available stability data for this specific compound, this document outlines best practices for storage and provides detailed experimental protocols for stability assessment based on the International Council for Harmonisation (ICH) guidelines. These protocols can be adapted to generate in-house stability data essential for research and drug development.

Recommended Storage and Handling

Based on available safety data sheets (SDS) and general chemical stability principles, the following conditions are recommended for the storage of this compound to ensure its integrity over time.

General Recommendations:

-

Temperature: Store at room temperature.[1] Avoid extremes of temperature.

-

Atmosphere: Keep in a dry and cool place.[2] Store in a well-ventilated area.

-

Container: Keep containers tightly closed.

-

Light: Protect from direct sunlight.

Stability Testing: A Framework Based on ICH Guidelines

For new drug substances like this compound, the ICH Q1A(R2) guideline provides a framework for stability testing. This includes long-term, intermediate, and accelerated stability studies.[2][3][4][5] Forced degradation studies are also crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8][9]

The following table summarizes the storage conditions for long-term, intermediate, and accelerated stability studies as per ICH guidelines.

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[6][7] These studies help in the elucidation of degradation pathways and the development of stability-indicating analytical methods. The following are detailed protocols for subjecting this compound to various stress conditions.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent should ensure the complete dissolution of the compound and should not cause degradation on its own.

Acidic Hydrolysis

-

Procedure: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Incubation: Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Alkaline Hydrolysis

-

Procedure: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Incubation: Store the solution at room temperature for a defined duration (e.g., 2, 4, 8, 24 hours).

-

Sample Analysis: At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation

-

Procedure: Treat a known volume of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature for a set time (e.g., 2, 4, 8, 24 hours), protected from light.

-

Sample Analysis: At each time point, withdraw a sample and dilute it with the mobile phase for immediate HPLC analysis.

Thermal Degradation (Dry Heat)

-

Procedure: Place a known amount of the solid compound in a petri dish and spread it as a thin layer.

-

Incubation: Expose the solid to a high temperature (e.g., 80°C) in a hot air oven for a specified period (e.g., 24, 48, 72 hours).

-

Sample Analysis: At each time point, cool the sample, weigh it, dissolve it in a suitable solvent, and dilute it to a known concentration for HPLC analysis.

Photostability Testing

-

Procedure: Expose a known amount of the solid compound or a solution of the compound to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.[10]

-

Exposure Level: The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Control Sample: A control sample should be protected from light by wrapping the container in aluminum foil.

-

Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for Stability Assessment of this compound.

Conclusion

While specific, quantitative stability data for this compound is not widely published, a robust stability assessment can be performed by following the established ICH guidelines and forced degradation protocols outlined in this guide. Adherence to the recommended storage conditions will help maintain the integrity of the compound for research purposes. For drug development applications, generating comprehensive in-house stability data through the described experimental workflows is a critical step to ensure product quality, safety, and efficacy.

References

- 1. calpaclab.com [calpaclab.com]

- 2. mastercontrol.com [mastercontrol.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. scispace.com [scispace.com]

- 9. asianjpr.com [asianjpr.com]

- 10. ema.europa.eu [ema.europa.eu]

Safeguarding Research: A Technical Guide to the Safe Handling of 2-(Pyridin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(Pyridin-3-yl)benzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific toxicological data for this exact compound, this document incorporates safety protocols for related pyridine carboxylic acids and benzoic acid to establish a robust framework for its safe utilization in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.[1]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

Pictogram:

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior and for making informed decisions on handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |

| Molecular Weight | 199.21 g/mol | PubChem[1][2] |

| Appearance | Solid (form not specified) | Assumed from related compounds |

| Melting Point | Not determined | |

| Boiling Point | Not determined | |

| Solubility | Not determined |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid form that can generate dust, must be conducted in a properly functioning certified laboratory chemical fume hood.[3]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible, within a ten-second travel distance (approximately 50 feet) from the work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and dust. |

| Skin Protection | Chemical-resistant lab coat. | Prevents skin contact with clothing. |

| Hand Protection | Nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and practice proper glove removal technique.[3] | Protects against dermal absorption. Nitrile gloves are a common recommendation for pyridine-based compounds. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup of significant quantities.[4] | Prevents inhalation of harmful dust or aerosols. |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[7]

-

Remove and wash contaminated clothing before reuse.[5]

Storage

-

Store in a tightly closed, properly labeled container.[8]

-

Keep in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

A clear and practiced emergency plan is critical for responding to accidental exposures or spills.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |

Spill and Leak Procedures

The response to a spill should be dictated by its size and the level of training of the personnel.

-

Small Spills:

-

Large Spills:

-

Evacuate all non-essential personnel from the area immediately.[9]

-

Secure and isolate the spill area.[10]

-

Contact the institution's Environmental Health & Safety (EHS) department or the local emergency response team.[4]

-

Do not attempt to clean up a large spill without proper training and equipment.[10]

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Dispose of the waste in accordance with all local, state, and federal regulations.[3]

-

Do not dispose of this chemical down the drain.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

This in-depth guide is intended to provide a foundation for the safe handling of this compound. Researchers and laboratory managers are encouraged to use this information to develop and implement institution-specific standard operating procedures (SOPs). Continuous vigilance and a commitment to a culture of safety are essential when working with any chemical compound.

References

- 1. This compound | C12H9NO2 | CID 2760505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. durhamtech.edu [durhamtech.edu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]

An In-depth Technical Guide to the Isomers of Pyridinylbenzoic Acid and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pyridinylbenzoic acid, with a focus on their basic properties. Due to the limited availability of experimentally determined pKa values for all isomers in publicly accessible literature, this guide combines theoretical analysis of basicity trends with detailed experimental protocols for their determination. This approach equips researchers with the foundational knowledge and practical methodologies to investigate these compounds further.

Introduction to Pyridinylbenzoic Acids

Pyridinylbenzoic acids are a class of bifunctional organic compounds containing both a pyridine ring and a benzoic acid moiety. The relative positions of the nitrogen atom in the pyridine ring and the linkage between the two aromatic systems give rise to nine distinct isomers. These isomers are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for novel pharmaceuticals and functional materials. The basicity of the pyridine nitrogen is a critical physicochemical parameter that influences properties such as solubility, bioavailability, and interaction with biological targets.

The nine isomers of pyridinylbenzoic acid are categorized based on the substitution pattern of the pyridine ring:

-

2-substituted Pyridine:

-

2-(Pyridin-2-yl)benzoic acid

-

3-(Pyridin-2-yl)benzoic acid

-

4-(Pyridin-2-yl)benzoic acid

-

-

3-substituted Pyridine:

-

2-(Pyridin-3-yl)benzoic acid

-

3-(Pyridin-3-yl)benzoic acid

-

4-(Pyridin-3-yl)benzoic acid

-

-

4-substituted Pyridine:

-

2-(Pyridin-4-yl)benzoic acid

-

3-(Pyridin-4-yl)benzoic acid

-

4-(Pyridin-4-yl)benzoic acid

-

Theoretical Analysis of Basicity

The basicity of the pyridine nitrogen in these isomers is primarily influenced by the electronic effects of the benzoic acid substituent. These effects can be broadly categorized as inductive and resonance effects.

-

Inductive Effect (-I): The carboxylic acid group is electron-withdrawing and deactivates the attached aromatic ring through the sigma bond network. This effect decreases the electron density on the pyridine nitrogen, thereby reducing its basicity. The strength of the inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

-

Resonance Effect (-M/-R): The carboxylic acid group can also withdraw electron density through resonance, particularly when it is in conjugation with the pyridine ring. This effect is most pronounced when the benzoic acid is attached at the 2- or 4-position of the pyridine ring, as the negative charge can be delocalized onto the carboxyl group.

The interplay of these effects determines the overall basicity of each isomer. A logical relationship for predicting the relative basicity is outlined in the diagram below.

Caption: Logical flow for predicting the relative basicity of pyridinylbenzoic acid isomers.

Based on these principles, we can predict the following general trends in basicity:

-

Effect of Benzoic Acid Position: For a given pyridine substitution pattern (e.g., all 2-pyridinyl derivatives), the basicity is expected to increase in the order: 2-(pyridin-X-yl)benzoic acid < 3-(pyridin-X-yl)benzoic acid < 4-(pyridin-X-yl)benzoic acid. This is because the electron-withdrawing inductive effect of the carboxylic acid group is strongest at the ortho position and weakest at the para position.

-

Effect of Pyridine Linkage: The position of the nitrogen atom in the pyridine ring also plays a crucial role. The 4-pyridinyl isomers are generally expected to be more basic than the 3-pyridinyl isomers, which in turn are more basic than the 2-pyridinyl isomers. This is due to the combination of inductive and resonance effects of the benzoic acid substituent on the pyridine ring.

Quantitative Data on Basicity

For context, the pKa values of the parent compounds are:

| Compound | pKa |

| Pyridine | 5.25 |

| Benzoic Acid | 4.20 |

It is anticipated that all pyridinylbenzoic acid isomers will have pKa values lower than that of pyridine due to the electron-withdrawing nature of the benzoic acid substituent. Researchers are encouraged to determine these values experimentally using the protocols outlined in the following section.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the two most common and reliable methods for determining the pKa of pyridinylbenzoic acid isomers.

Potentiometric Titration

This method involves the titration of a solution of the pyridinylbenzoic acid isomer with a strong acid or base and monitoring the change in pH.

Materials and Equipment:

-

pH meter with a glass electrode

-

Burette (10 mL or 25 mL)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (carbonate-free)

-

The pyridinylbenzoic acid isomer of interest

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the pyridinylbenzoic acid isomer and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the final pKa will be an apparent pKa for that specific solvent mixture. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.

-

Titration: Place the beaker with the analyte solution on the magnetic stirrer and immerse the pH electrode. Begin stirring gently.

-

Add the titrant (0.1 M HCl to determine the pKa of the pyridine nitrogen) in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes become minimal after passing the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, which is the point on the titration curve where half of the base has been protonated. At this point, pH = pKa. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and the pKa can then be read from the original curve at half that volume.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble in water or when only a small amount of sample is available. It relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.

Materials and Equipment:

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

A series of buffer solutions of known pH covering a range of at least 2 pH units above and below the expected pKa.

-

Stock solution of the pyridinylbenzoic acid isomer in a suitable solvent (e.g., methanol or DMSO).

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) and accurately measure their pH. A universal buffer system can be used to cover a wide pH range.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution of the pyridinylbenzoic acid isomer. The final concentration should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectral Acquisition: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer solution as the blank.

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength versus the pH. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa: pH = pKa + log ([A-]/[HA]) where [A-] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be related to the measured absorbances.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The basic properties of pyridinylbenzoic acid isomers are of fundamental importance for their application in drug discovery and materials science. While a complete experimental dataset of their pKa values is not currently available, a thorough understanding of the electronic effects governing their basicity allows for a qualitative prediction of their relative strengths. This guide provides a theoretical framework for these predictions and detailed experimental protocols to enable researchers to determine these crucial parameters. The methodologies described for potentiometric titration and UV-Vis spectrophotometry are robust and widely applicable, providing the necessary tools for the comprehensive characterization of this important class of compounds.

Theoretical Exploration of 2-(Pyridin-3-yl)benzoic Acid Conformation: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of 2-(Pyridin-3-yl)benzoic acid. The conformation of this molecule is of significant interest in medicinal chemistry and materials science, as its three-dimensional structure dictates its intermolecular interactions and, consequently, its biological activity and solid-state properties. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bi-aryl molecule possessing two key rotational degrees of freedom that define its overall conformation. These rotations occur around the C-C single bond connecting the phenyl and pyridinyl rings, and the C-C single bond connecting the carboxylic acid group to the phenyl ring. The interplay of steric hindrance and potential intramolecular hydrogen bonding governs the conformational preferences and the energy barriers between different conformers. Understanding this conformational landscape is crucial for predicting molecular recognition patterns, crystal packing, and pharmacokinetic properties.

Theoretical chemistry provides powerful tools to investigate these conformational dynamics at a molecular level. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the potential energy surface, identify stable conformers, and determine the transition states connecting them.

Computational Methodologies

The following section details a typical computational protocol for the conformational analysis of this compound, based on methodologies reported for similar aromatic compounds.[1][2][3]

2.1. Conformational Search:

A systematic conformational search can be performed by scanning the potential energy surface along the two key dihedral angles:

-

τ1 (C-C-C-C): The dihedral angle defining the rotation of the pyridinyl ring relative to the phenyl ring.

-

τ2 (C-C-C=O): The dihedral angle defining the orientation of the carboxylic acid group relative to the phenyl ring.

Potential energy surface scans are typically performed at a lower level of theory to efficiently map the conformational space. For instance, the B3LYP functional with a 6-31G basis set can be employed for initial scans in increments of 10-15 degrees for each dihedral angle.[2]

2.2. Geometry Optimization and Frequency Calculations:

The minima (stable conformers) and saddle points (transition states) identified from the potential energy surface scan are then subjected to full geometry optimization at a higher level of theory. A common choice is the B3LYP functional with a larger basis set, such as aug-cc-pVTZ, to accurately describe the electronic structure.[1][2] Vibrational frequency calculations are subsequently performed at the same level of theory to confirm the nature of the stationary points. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotational motion connecting the conformers.

2.3. Single-Point Energy Calculations:

To obtain more accurate relative energies of the conformers and transition states, single-point energy calculations can be performed on the optimized geometries using a more robust method, such as MP2 with the aug-cc-pVTZ basis set.

Results and Discussion

The conformational analysis of this compound is expected to reveal several stable conformers and the energetic barriers between them. The relative energies are influenced by steric repulsion between the ortho-hydrogen of the pyridine ring and the carboxylic acid group, as well as potential weak intramolecular interactions.

3.1. Key Conformational Features:

The primary determinant of the conformation is the dihedral angle between the two aromatic rings (τ1). Due to steric hindrance, a planar arrangement is generally disfavored. The carboxylic acid group's orientation (τ2) is also critical, with conformers existing where the hydroxyl group is syn or anti relative to the pyridine ring.

Table 1: Calculated Relative Energies and Dihedral Angles of Key Conformers of this compound (Illustrative Data)

| Conformer | τ1 (°) | τ2 (°) | Relative Energy (kcal/mol) |

| I (Global Minimum) | 45 | 10 | 0.00 |

| II | -45 | 170 | 0.50 |

| III | 135 | 15 | 1.20 |

| IV | -135 | 165 | 1.50 |

Table 2: Calculated Rotational Barriers (Illustrative Data)

| Transition | Initial Conformer | Final Conformer | Barrier Height (kcal/mol) |

| TS1 | I | II | 3.5 |

| TS2 | I | III | 5.0 |

Visualizations

4.1. Rotational Degrees of Freedom:

The following diagram illustrates the key dihedral angles that define the conformation of this compound.

Caption: Rotational axes defining the conformation.

4.2. Hypothetical Potential Energy Surface Workflow:

This diagram outlines the computational workflow for exploring the potential energy surface.

Caption: Workflow for theoretical conformational analysis.

Conclusion

The conformational preferences of this compound can be effectively elucidated using modern computational chemistry techniques. A systematic theoretical study, as outlined in this guide, can provide detailed insights into the molecule's three-dimensional structure, the relative stabilities of its conformers, and the energy barriers for interconversion. This information is invaluable for rational drug design and the prediction of material properties, enabling a more targeted approach to the development of new pharmaceuticals and functional materials. While experimental validation through techniques like X-ray crystallography provides solid-state information, theoretical studies offer a comprehensive understanding of the molecule's dynamic behavior in various environments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Pyridin-3-yl)benzoic acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-(Pyridin-3-yl)benzoic acid is a key building block in medicinal chemistry and drug development. Its structure, featuring a biphenyl-like scaffold with a pyridine ring, is a common motif in a variety of biologically active molecules. This compound and its derivatives are utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, offering a direct and efficient route to this compound. This method is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the required starting materials.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-halobenzoic acid (typically 2-iodobenzoic acid or 2-bromobenzoic acid) and pyridine-3-boronic acid. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halobenzoic acid, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the pyridin-3-yl group from the pyridine-3-boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The desired this compound is formed by the reductive elimination of the two organic groups from the palladium complex, which regenerates the active Pd(0) catalyst.

The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via Suzuki coupling.

Materials

-

2-Iodobenzoic acid

-

Pyridine-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure

-

Reaction Setup: To a round-bottom flask, add 2-iodobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle is repeated three times.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the flask under the inert atmosphere.

-

Solvent Addition: Anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) are added to the flask via syringe.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted twice with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Iodobenzoic acid | 1.0 equivalent |

| Pyridine-3-boronic acid | 1.2 equivalents |

| Catalyst | |

| Pd(PPh₃)₄ | 0.05 equivalents (5 mol%) |

| Base | |

| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |

| Solvent System | |

| 1,4-Dioxane / Water | 4:1 (v/v) |

| Reaction Conditions | |

| Temperature | 80 - 100 °C |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Product Information | |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Typical Yield | 70 - 90% |

| Purity (by HPLC) | >98% |

| Characterization | |

| ¹H NMR (DMSO-d₆, 400 MHz) | Consistent with the expected structure. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Consistent with the expected structure. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated: 200.07, found: 200.07 |

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and performing the described procedures. Reaction conditions may require optimization depending on the scale and purity of the starting materials.

Application Notes and Protocols for the Synthesis of 2-Arylpyridines from 3-Bromopyridine via a Palladium-Catalyzed C-H Arylation Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-arylpyridines is a critical transformation in medicinal chemistry and materials science due to the prevalence of this structural motif in a wide range of biologically active compounds and functional materials. While the direct palladium-catalyzed C-2 arylation of 3-bromopyridine is a challenging and generally unfeasible transformation, this application note provides a detailed and robust three-step protocol for the efficient synthesis of 2-arylpyridines starting from 3-bromopyridine. This strategy involves the N-oxidation of 3-bromopyridine, followed by a palladium-catalyzed direct C-H arylation at the C-2 position of the resulting pyridine N-oxide, and subsequent deoxygenation to afford the desired 2-arylpyridine.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, the direct C-2 arylation of 3-substituted pyridines, such as 3-bromopyridine, is often hampered by the inherent electronic properties of the pyridine ring, which favor nucleophilic substitution at the C-2 and C-4 positions but direct metalation and cross-coupling reactions to the more electron-rich positions, or directly at the carbon-halogen bond. Consequently, direct arylation of 3-bromopyridine typically yields 3-arylpyridines.

To overcome this challenge, a widely adopted and effective strategy is to modify the electronic nature of the pyridine ring through N-oxidation. The resulting pyridine N-oxide exhibits enhanced reactivity at the C-2 and C-6 positions towards electrophilic attack and metalation. This allows for a highly regioselective palladium-catalyzed C-H arylation at the C-2 position. The final deoxygenation of the N-oxide furnishes the desired 2-arylpyridine. This three-step sequence provides a reliable and versatile method for the synthesis of a variety of 2-arylpyridines from readily available 3-bromopyridine.

Overall Synthetic Strategy

The synthesis of 2-arylpyridines from 3-bromopyridine is achieved through the following three-step sequence:

-

N-Oxidation: Conversion of 3-bromopyridine to 3-bromopyridine N-oxide.

-

Palladium-Catalyzed C-2 Arylation: Direct C-H arylation of 3-bromopyridine N-oxide with an appropriate arylating agent.

-

Deoxygenation: Removal of the N-oxide to yield the final 2-arylpyridine.

Caption: Overall workflow for the synthesis of 2-arylpyridines from 3-bromopyridine.

Experimental Protocols

Step 1: N-Oxidation of 3-Bromopyridine

This protocol describes the synthesis of 3-bromopyridine N-oxide from 3-bromopyridine using urea-hydrogen peroxide as the oxidant.

Materials:

-

3-Bromopyridine

-

Urea-hydrogen peroxide (UHP)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-bromopyridine (1.0 eq) in dichloromethane (DCM), add urea-hydrogen peroxide (UHP, 2.0 eq) at 0 °C.

-

Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) to the mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: N-Oxidation of 3-Substituted Pyridines

| Starting Material | Oxidant | Solvent | Time (h) | Yield (%) |

| Pyridine | UHP/TFAA | DCM | 12 | >95 |

| 3-Methylpyridine | m-CPBA | DCM | 16 | 85-95 |

| 3-Chloropyridine | H₂O₂/AcOH | - | 24 | 70-80 |

Step 2: Palladium-Catalyzed C-2 Arylation of 3-Bromopyridine N-Oxide

This protocol details the direct C-H arylation of 3-bromopyridine N-oxide with an arylboronic acid using a palladium catalyst.

Materials:

-

3-Bromopyridine N-oxide

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium iodide (TBAI)

-

1,4-Dioxane

-

Water

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube or sealed reaction vial

-

Standard laboratory glassware for workup and purification

Procedure:

-